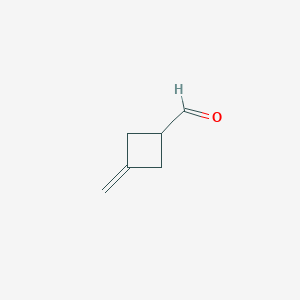

3-Methylenecyclobutanecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Methylenecyclobutanecarbaldehyde, such as 2-methylenecyclobutanones, has been achieved through green and stereospecific methods. For instance, a Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes under mild conditions has been developed, providing an efficient route to these structures (Yu et al., 2014). Additionally, the synthesis of β-benzyl-substituted heterocyclic carbaldehydes via transient directing group-enabled γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been reported, showcasing a method to access a wide range of functionalized products (Reddy et al., 2020).

Molecular Structure Analysis

The molecular structure of methylenecyclopropanes, a closely related class of compounds, has been extensively studied, revealing insights into their transition metal-catalyzed reactions and the formation of five-membered carbocycles or heterocycles (Nakamura & Yamamoto, 2002). These studies highlight the versatility of methylenecyclopropanes and by extension, compounds like 3-Methylenecyclobutanecarbaldehyde, in synthetic chemistry.

Chemical Reactions and Properties

Methylenecyclopropanes undergo various ring-opening reactions, facilitated by the release of cyclopropyl ring strain, providing a thermodynamic driving force for reactions (Shi et al., 2012). Such reactions include the Lewis or Brønsted acid-mediated transformations, yielding a variety of new compounds like cyclobutanones and tetrahydroquinolines, indicating the potential reactivity patterns of 3-Methylenecyclobutanecarbaldehyde.

Physical Properties Analysis

The physical properties of small-ring compounds, including those similar to 3-Methylenecyclobutanecarbaldehyde, have been studied, providing insights into their stability and reactivity. For example, the study of 1,3-dimethylenecyclobutane and related compounds has offered valuable information on their electronic interactions and structural characteristics (Caserio et al., 1958).

Chemical Properties Analysis

The chemical properties of 3-Methylenecyclobutanecarbaldehyde and related compounds can be inferred from studies on their synthesis and reactions. For instance, the use of 3-methylenecyclobutanones as intermediates in various synthetic routes demonstrates their reactivity and the potential to generate complex molecular architectures (Yu et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Recent studies have focused on the synthesis and biological evaluation of various compounds related to 3-Methylenecyclobutanecarbaldehyde. For instance, the synthesis of heterocyclic carbaldehydes, including 3-methylheteroarene-2-carbaldehydes, has been developed for creating highly selective functionalized products in good to excellent yields, some of which have shown promise in synthesizing useful synthetic intermediates (Reddy, Shaikh, & Bhat, 2020). Additionally, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been explored, illustrating the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, 3-Methylenecyclobutanecarbaldehyde and related compounds have been employed in various reactions. For example, methylenecyclopropanes (MCPs), which are structurally similar to 3-Methylenecyclobutanecarbaldehyde, have been utilized as building blocks in organic synthesis. These MCPs can undergo a variety of ring-opening reactions, providing a thermodynamic driving force for reactions (Shi, Lu, Wei, & Shao, 2012).

Antimicrobial and Antitumor Applications

There has also been interest in the potential antimicrobial and antitumor applications of compounds derived from 3-Methylenecyclobutanecarbaldehyde. For example, Schiff's bases of 4-Chloro-3-coumarin aldehyde have been synthesized and evaluated as antimicrobial agents, showing promising activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009). Similarly, β-carboline-based N-heterocyclic carbenes derived from related aldehydes have been investigated for their antiproliferative activity against human cancer cell lines (Dighe, Khan, Soni, Jain, Shukla, Yadav, Sen, Meeran, & Batra, 2015).

DNA Repair Mechanisms

Research has also been conducted on the role of aldehydes in DNA repair mechanisms. The Escherichia coli AlkB protein, for example, has been shown to repair DNA alkylation damage, with a focus on methylated bases in DNA (Trewick, Henshaw, Hausinger, Lindahl, & Sedgwick, 2002).

Green Chemistry and Sustainable Approaches

Lastly, sustainable approaches in the synthesis of compounds related to 3-Methylenecyclobutanecarbaldehyde are being explored. For instance, a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation has been developed for the synthesis of 2-Methylenecyclobutanones, which are structurally related and could serve as useful building blocks in synthesis (Yu et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

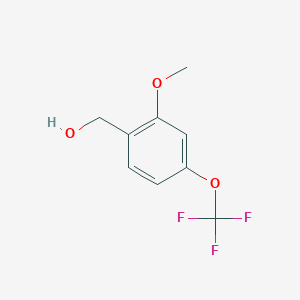

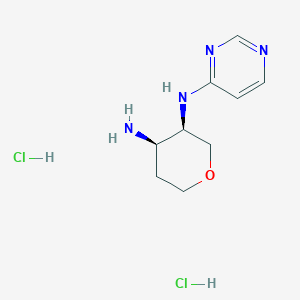

3-methylidenecyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-2-6(3-5)4-7/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDNJRJULIRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylenecyclobutanecarbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2493915.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)